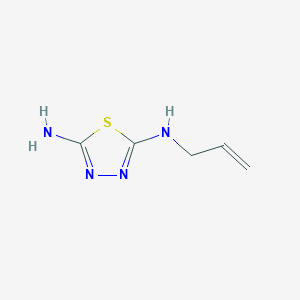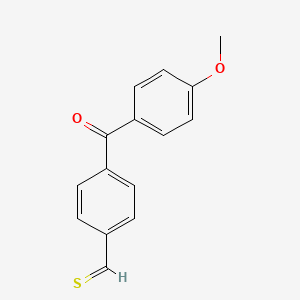![molecular formula C13H20Cl2N2O2 B13100311 1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride is a chemical compound that features a piperazine ring substituted with a dihydrobenzodioxin moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine typically involves the following steps:
Formation of the Dihydrobenzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Attachment to Piperazine: The dihydrobenzodioxin intermediate is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the saturation of the benzodioxin ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Saturated benzodioxin derivatives.
Substitution Products: N-alkyl or N-acyl piperazine derivatives.
Applications De Recherche Scientifique
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-(2,3-dihydro-1,4-benzodioxin-2-yl)piperazine: Similar structure but lacks the specific stereochemistry of the 3S configuration.
1-(2,3-dihydro-1,4-benzodioxin-3-yl)piperidine: Contains a piperidine ring instead of piperazine.
Uniqueness: 1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride is unique due to its specific stereochemistry and the presence of both piperazine and dihydrobenzodioxin moieties, which may confer distinct pharmacological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H20Cl2N2O2 |
|---|---|
Poids moléculaire |
307.21 g/mol |
Nom IUPAC |
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-2-4-13-12(3-1)16-10-11(17-13)9-15-7-5-14-6-8-15;;/h1-4,11,14H,5-10H2;2*1H/t11-;;/m0../s1 |
Clé InChI |
IVLXYALMYRPYSQ-IDMXKUIJSA-N |
SMILES isomérique |
C1CN(CCN1)C[C@H]2COC3=CC=CC=C3O2.Cl.Cl |
SMILES canonique |
C1CN(CCN1)CC2COC3=CC=CC=C3O2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


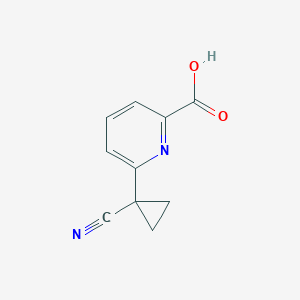
![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate](/img/structure/B13100236.png)


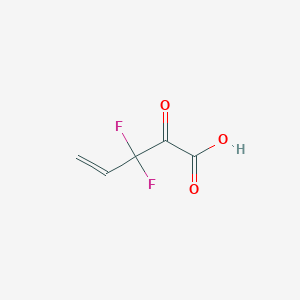

![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile](/img/structure/B13100268.png)
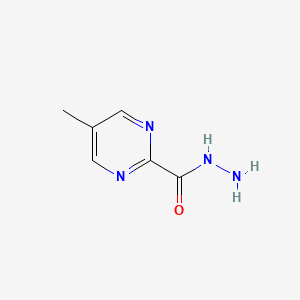
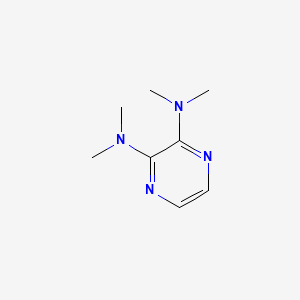
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)

